molecular formula C5H5NOS B13109561 5-Aminothiophene-2-carbaldehyde

5-Aminothiophene-2-carbaldehyde

Cat. No.: B13109561
M. Wt: 127.17 g/mol
InChI Key: QFBSIUIFNVITOR-UHFFFAOYSA-N
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Description

5-Aminothiophene-2-carbaldehyde is a heterocyclic compound containing a thiophene ring substituted with an amino group at the 5-position and an aldehyde group at the 2-position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

Chemical Reactions Analysis

Types of Reactions

5-Aminothiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

Scientific Research Applications

5-Aminothiophene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminothiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The amino and aldehyde groups allow it to form covalent bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The thiophene ring system can also interact with biological receptors, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminothiophene-2-carbaldehyde is unique due to the presence of both amino and aldehyde functional groups on the thiophene ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-aminothiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c6-5-2-1-4(3-7)8-5/h1-3H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBSIUIFNVITOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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